molecular formula C33H48O19 B8256586 methyl 6-[3-ethenyl-4-(2-hydroxyethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

methyl 6-[3-ethenyl-4-(2-hydroxyethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B8256586
M. Wt: 748.7 g/mol
InChI Key: VSNATUGVSVGFFN-UHFFFAOYSA-N
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Description

This compound is a highly substituted cyclopenta[c]pyran derivative characterized by multiple glycosidic linkages, ester groups, and a hydroxyethyl substituent. Its structure includes two 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (glucopyranosyl) moieties, an ethenyl group, and a methyl ester. The complexity of its substitution pattern distinguishes it from simpler cyclopenta[c]pyran analogs, as seen in and .

Properties

IUPAC Name

methyl 6-[3-ethenyl-4-(2-hydroxyethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48O19/c1-4-13-14(5-6-34)16(10-46-30(13)51-32-26(41)24(39)22(37)19(8-35)49-32)29(44)48-18-7-15-17(28(43)45-3)11-47-31(21(15)12(18)2)52-33-27(42)25(40)23(38)20(9-36)50-33/h4,10-15,18-27,30-42H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNATUGVSVGFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CCO)C=C)OC5C(C(C(C(O5)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

748.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-[3-ethenyl-4-(2-hydroxyethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound with potential biological activities. Its intricate structure suggests a variety of functional groups that may interact with biological systems.

Chemical Structure

The compound features multiple hydroxyl groups and a pyran structure which are often associated with antioxidant and anti-inflammatory activities. The presence of trihydroxy groups indicates potential for interaction with cellular pathways.

Biological Activity Overview

Research into the biological activity of this compound is limited; however, compounds with similar structures have been shown to exhibit various bioactivities:

  • Antioxidant Activity : Many flavonoid-like compounds demonstrate significant antioxidant properties due to their ability to scavenge free radicals and reduce oxidative stress in cells.
  • Anti-inflammatory Effects : Compounds containing hydroxyl groups can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), potentially leading to reduced inflammation.
  • Anticancer Properties : Some studies suggest that structurally similar compounds may induce apoptosis in cancer cells through mitochondrial pathways or by modulating cell cycle progression.

Antioxidant Activity

A study evaluating the antioxidant potential of related compounds showed that they effectively reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes in vitro .

Anti-inflammatory Effects

Research has demonstrated that similar compounds can significantly decrease levels of nitric oxide in macrophages upon stimulation with lipopolysaccharides (LPS), indicating potential anti-inflammatory effects .

Anticancer Activity

In vitro studies have indicated that related compounds can inhibit the proliferation of various cancer cell lines. For example, flavonoids have been shown to induce cell cycle arrest and apoptosis in breast cancer cells by upregulating pro-apoptotic factors .

Summary Table of Biological Activities

Activity Mechanism References
AntioxidantScavenging free radicals; enhancing enzyme activity ,
Anti-inflammatoryInhibition of COX; reduction of pro-inflammatory cytokines
AnticancerInduction of apoptosis; cell cycle arrest

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

  • Structural Differences: The target compound features an additional ethenyl group, a hydroxyethyl substituent, and an extra glucopyranosyl moiety compared to this analog .
  • The ethenyl group may increase reactivity (e.g., susceptibility to oxidation or Michael addition) compared to the saturated analog.
  • Biological Relevance: The second glucopyranosyl group in the target compound could improve binding specificity to carbohydrate-recognizing enzymes or receptors .

6,7-Dihydroxy-7-(hydroxymethyl)-1-[(glucopyranosyl)oxy]cyclopenta[c]pyran-4-carboxylic Acid

  • Structural Differences : The target compound replaces carboxylic acid with a methyl ester and adds ethenyl and hydroxyethyl groups .
  • The absence of free carboxylic acid reduces ionic interactions but may improve metabolic stability against esterases.
  • Synthetic Challenges : Introducing the ethenyl group requires regioselective synthesis steps absent in the simpler analog .

{3,4,5-Trihydroxy-6-[(3-methyl-4-oxo-4H-pyran-2-yl)oxy]oxan-2-yl}methyl (2E)-3-phenylprop-2-enoate

  • Structural Differences : This compound features a cinnamoyl ester instead of the target’s hydroxyethyl-ethenyl-pyran system .
  • Functional Implications :
    • The aromatic cinnamoyl group enables π-π stacking interactions, absent in the target compound, which may enhance binding to hydrophobic pockets in proteins.
    • The target’s hydroxyethyl group offers hydrogen-bonding versatility compared to the rigid cinnamoyl moiety.
  • Biological Activity: Cinnamoyl derivatives often exhibit antimicrobial or antioxidant properties; the target’s glucopyranosyl groups may redirect bioactivity toward glycosidase inhibition .

Research Findings and Implications

  • NMR Characterization : The target compound’s glycosyl and hydroxyethyl groups would produce distinct δH 3.2–4.3 ppm signals in NMR, similar to glycosylated pyran derivatives in and . Solid-state NMR could elucidate hydrogen-bonding networks critical for stability .
  • However, the hydroxyethyl group may introduce novel binding modes .

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